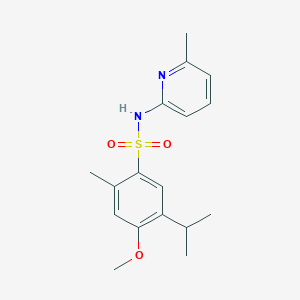
5-isopropyl-4-methoxy-2-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-isopropyl-4-methoxy-2-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide, also known as IMPY, is a sulfonamide derivative that has been extensively studied for its potential applications in medicinal chemistry. It is a small molecule that has shown promise in the treatment of various diseases, including cancer and Alzheimer's disease.
作用機序
The mechanism of action of 5-isopropyl-4-methoxy-2-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is not fully understood, but it is believed to act as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrase enzymes are involved in various physiological processes, including the regulation of acid-base balance and the transport of carbon dioxide. Inhibition of these enzymes has been shown to have potential therapeutic applications in various diseases, including cancer and Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase enzymes, the inhibition of beta-amyloid aggregation, and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties, and has been tested against various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis.
実験室実験の利点と制限
One advantage of 5-isopropyl-4-methoxy-2-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is its small size, which allows it to penetrate cell membranes and reach its target enzymes. Another advantage is its relatively low toxicity, which makes it a promising candidate for further development. However, one limitation is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 5-isopropyl-4-methoxy-2-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide. One direction is the development of more potent and selective inhibitors of carbonic anhydrase enzymes, which could have potential therapeutic applications in various diseases. Another direction is the development of this compound derivatives with improved solubility and pharmacokinetic properties, which could improve its efficacy in vivo. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various diseases.
合成法
5-isopropyl-4-methoxy-2-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 6-methyl-2-pyridylamine with 5-isopropyl-2-methyl-4-nitrobenzenesulfonamide, followed by reduction with iron powder. Another method involves the reaction of 6-methyl-2-pyridylamine with 5-isopropyl-2-methyl-4-nitrobenzenesulfonyl chloride, followed by reduction with sodium dithionite.
科学的研究の応用
5-isopropyl-4-methoxy-2-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have anticancer properties, and has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of the disease.
特性
IUPAC Name |
4-methoxy-2-methyl-N-(6-methylpyridin-2-yl)-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-11(2)14-10-16(12(3)9-15(14)22-5)23(20,21)19-17-8-6-7-13(4)18-17/h6-11H,1-5H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNFFPPNZIBUFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2C)OC)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

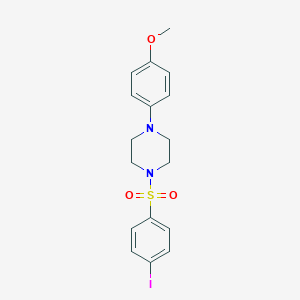
amine](/img/structure/B513414.png)
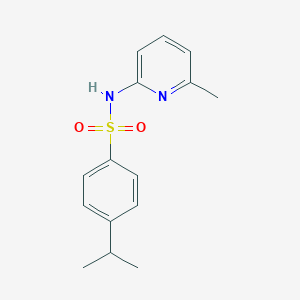
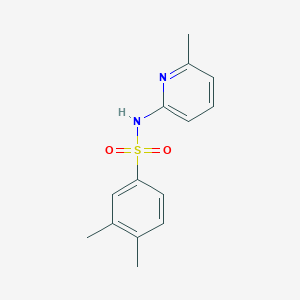

![4-{[3-(Methylethyl)-4-propoxyphenyl]sulfonyl}morpholine](/img/structure/B513423.png)
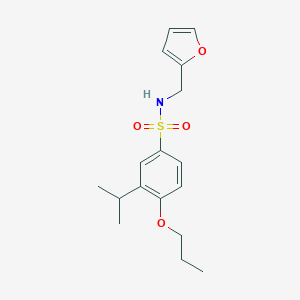

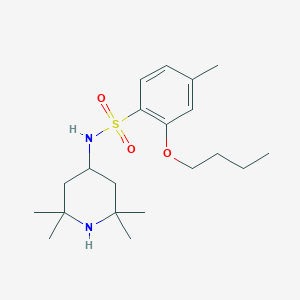
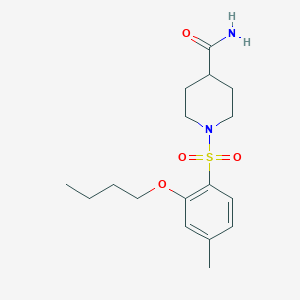
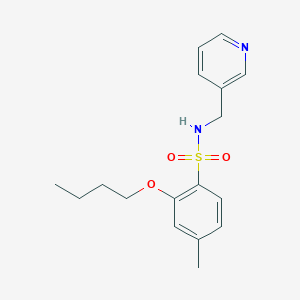
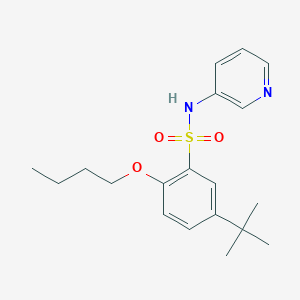
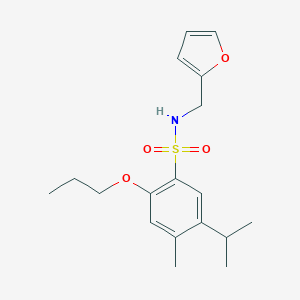
![4-{[3-Isopropyl-4-(pentyloxy)phenyl]sulfonyl}morpholine](/img/structure/B513449.png)